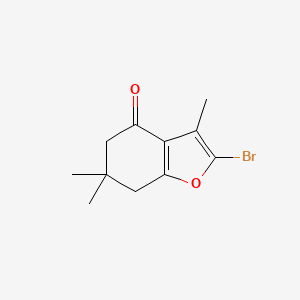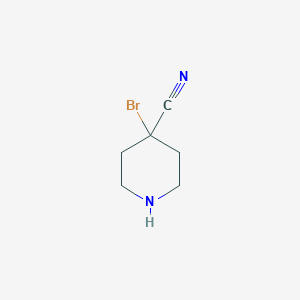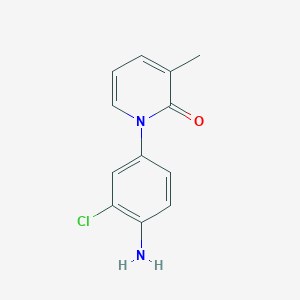![molecular formula C8H7BrN2O B14901929 8-Bromo-6-methoxyimidazo[1,5-a]pyridine](/img/structure/B14901929.png)
8-Bromo-6-methoxyimidazo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-6-methoxyimidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 8th position and a methoxy group at the 6th position on the imidazo[1,5-a]pyridine ring. It has a molecular formula of C8H7BrN2O and a molecular weight of 227.06 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-methoxyimidazo[1,5-a]pyridine typically involves the functionalization of the imidazo[1,5-a]pyridine scaffold. One common method is the bromination of 6-methoxyimidazo[1,5-a]pyridine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-methoxyimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The imidazo[1,5-a]pyridine ring can be reduced under specific conditions to form dihydroimidazo[1,5-a]pyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Major Products Formed
Substitution Reactions: Formation of 8-substituted derivatives such as 8-amino-6-methoxyimidazo[1,5-a]pyridine.
Oxidation Reactions: Formation of 6-formylimidazo[1,5-a]pyridine or 6-carboxyimidazo[1,5-a]pyridine.
Reduction Reactions: Formation of dihydroimidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
8-Bromo-6-methoxyimidazo[1,5-a]pyridine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 8-Bromo-6-methoxyimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its binding affinity and selectivity towards target proteins or enzymes. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-8-methoxyimidazo[1,2-a]pyridine
- 8-Chloro-6-methoxyimidazo[1,5-a]pyridine
- 8-Iodo-6-methoxyimidazo[1,5-a]pyridine
Uniqueness
8-Bromo-6-methoxyimidazo[1,5-a]pyridine is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogues. The presence of the bromine atom at the 8th position enhances its potential as a versatile intermediate in organic synthesis and drug development .
Properties
Molecular Formula |
C8H7BrN2O |
|---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
8-bromo-6-methoxyimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C8H7BrN2O/c1-12-6-2-7(9)8-3-10-5-11(8)4-6/h2-5H,1H3 |
InChI Key |
YNUYWQHFXUKYQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN2C=NC=C2C(=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


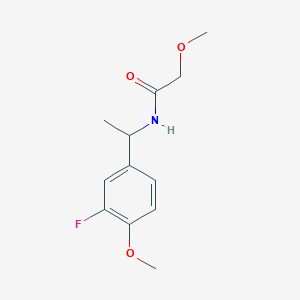

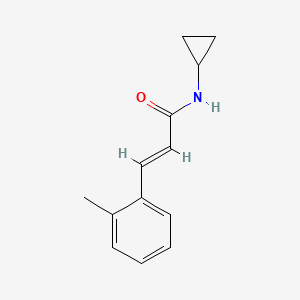

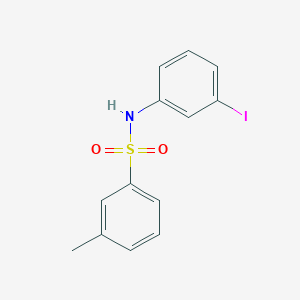

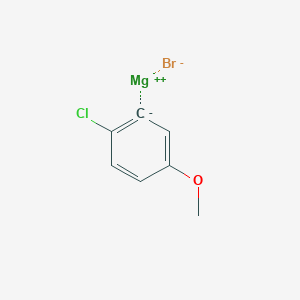
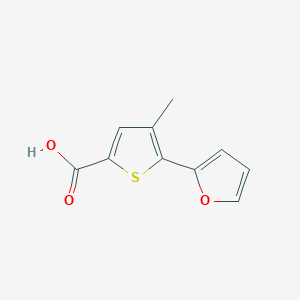

![3-(2-Amino-ethylamino)-1-benzylamino-7-ethyl-5,6,7,8-tetrahydro-[2,7]naphthyridine-4-carbonitrile](/img/structure/B14901900.png)
